ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11129527
InChI: InChI=1S/C19H20ClNO4S/c1-2-24-19(23)17-12-7-3-6-10-15(12)26-18(17)21-16(22)11-25-14-9-5-4-8-13(14)20/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,21,22)
SMILES: CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC=C3Cl
Molecular Formula: C19H20ClNO4S
Molecular Weight: 393.9 g/mol

ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS No.:

Cat. No.: VC11129527

Molecular Formula: C19H20ClNO4S

Molecular Weight: 393.9 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate -

Specification

Molecular Formula C19H20ClNO4S
Molecular Weight 393.9 g/mol
IUPAC Name ethyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C19H20ClNO4S/c1-2-24-19(23)17-12-7-3-6-10-15(12)26-18(17)21-16(22)11-25-14-9-5-4-8-13(14)20/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,21,22)
Standard InChI Key CWZNMDNTWULFNZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC=C3Cl
Canonical SMILES CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC=C3Cl

Introduction

Ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound featuring a benzothiophene core, which is a fused ring system consisting of both benzene and thiophene. This compound is notable for its ethyl ester functionality and the presence of a chlorophenoxyacetyl group, contributing to its potential biological activity. The compound's molecular formula is C19H20ClNO4S, and its molecular weight is approximately 393.9 g/mol, though specific values may vary slightly based on the source.

Synthesis and Reactivity

The synthesis of ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, including the formation of the benzothiophene core and the introduction of the chlorophenoxyacetyl group. The reactivity of this compound can be attributed to its functional groups:

  • Amine Functionality: Participates in nucleophilic substitution reactions.

  • Ester Group: Undergoes hydrolysis under acidic or basic conditions.

  • Chlorophenoxy Group: Engages in electrophilic aromatic substitution reactions due to the electron-withdrawing chlorine atom.

Biological Activity and Potential Applications

Preliminary studies suggest that compounds similar to ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may exhibit various biological activities, including:

  • Anti-inflammatory Effects

  • Analgesic Effects

  • Potential Anticancer Properties: Through inhibition of specific pathways involved in tumor growth.

The presence of the chlorophenoxy moiety may enhance these effects by modulating cellular signaling pathways.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateSimilar benzothiophene core with different chlorine substitutionPotentially different biological activity due to varied substitution pattern
Ethyl 2-{[(anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateContains an anilino group instead of chlorophenoxyMay exhibit distinct pharmacological profiles
Ethyl 2-{[(trichloroethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateTrichloroethyl group introduces different electronic propertiesCould enhance lipophilicity and membrane permeability

Research Findings and Future Directions

Research on ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is ongoing, focusing on its interaction with biological targets to understand its pharmacodynamics and pharmacokinetics. Future studies may explore its potential as a lead compound for developing new therapeutic agents, particularly in areas such as inflammation, pain management, and cancer treatment.

Availability and Commercial Use

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